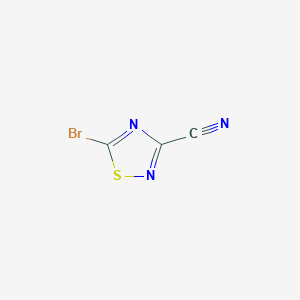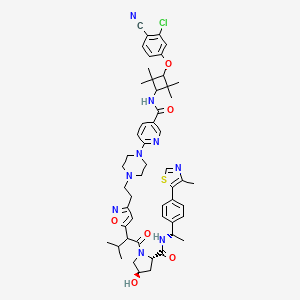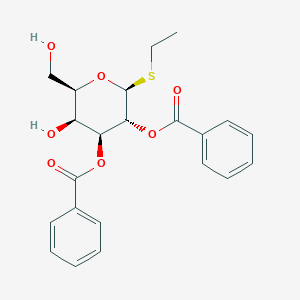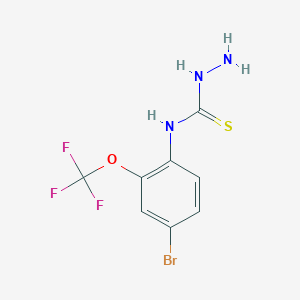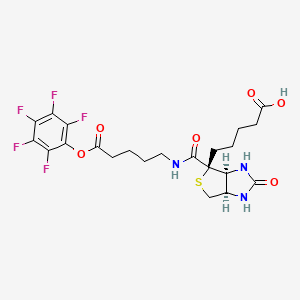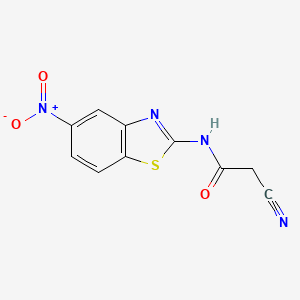
2'-Deoxy-5-fluorouridine 5'-diphosphate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt is a nucleoside analog that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potent antineoplastic properties, making it a valuable agent in cancer treatment. It is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent, and functions by inhibiting DNA synthesis in rapidly dividing cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt typically involves the fluorination of 2’-deoxyuridine followed by phosphorylation. The process begins with the selective fluorination of the uridine analog to produce 2’-Deoxy-5-fluorouridine. This intermediate is then subjected to phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The final step involves the conversion of the phosphorylated product to its sodium salt form .
Industrial Production Methods
Industrial production of 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems ensures consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to yield 2’-Deoxy-5-fluorouridine and inorganic phosphate.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve mild temperatures and neutral to slightly basic pH.
Hydrolysis: This reaction is often carried out in aqueous solutions at varying pH levels, depending on the desired rate of hydrolysis.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used but generally include substituted uridine analogs.
Hydrolysis: The primary products are 2’-Deoxy-5-fluorouridine and inorganic phosphate.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other nucleoside analogs and as a standard in analytical chemistry.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Primarily used in cancer research for its antineoplastic properties. It is effective in inhibiting the growth of various tumor cells.
Mécanisme D'action
The primary mechanism of action of 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By mimicking the natural substrate of the enzyme, the compound forms a stable complex with thymidylate synthase, thereby preventing the synthesis of thymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). This inhibition leads to a depletion of thymidine triphosphate (dTTP), which is essential for DNA replication and repair, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A precursor to 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt, widely used in cancer treatment.
Floxuridine: Another nucleoside analog with similar antineoplastic properties.
2’-Deoxy-5-fluorouridine: The immediate precursor in the synthesis of the diphosphate sodium salt.
Uniqueness
2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt is unique due to its enhanced stability and bioavailability compared to its precursors. Its sodium salt form ensures better solubility and easier administration in clinical settings. Additionally, its potent inhibition of thymidylate synthase makes it a valuable agent in cancer therapy .
Propriétés
Formule moléculaire |
C9H10FN2Na3O11P2 |
|---|---|
Poids moléculaire |
472.10 g/mol |
Nom IUPAC |
trisodium;[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H13FN2O11P2.3Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(22-7)3-21-25(19,20)23-24(16,17)18;;;/h2,5-7,13H,1,3H2,(H,19,20)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t5-,6+,7+;;;/m0.../s1 |
Clé InChI |
ZQIZKELOJDOUNO-PWDLANNDSA-K |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


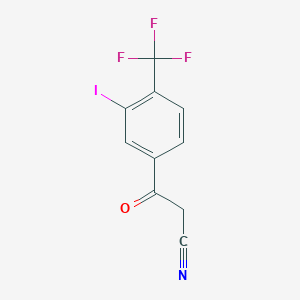
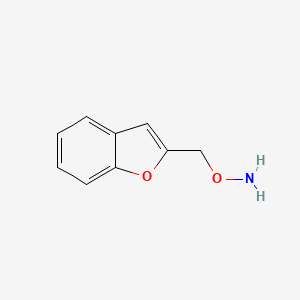
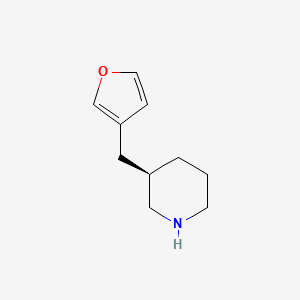
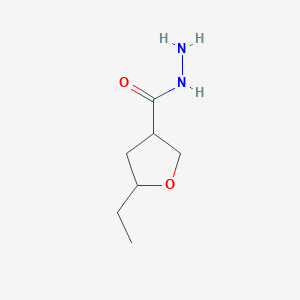
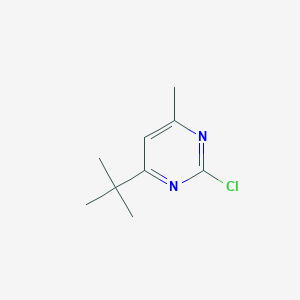
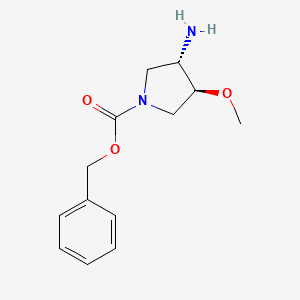
![1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)

